Cycloolivil

Beschreibung

Isoolivil has been reported in Gmelina asiatica, Eucommia ulmoides, and other organisms with data available.

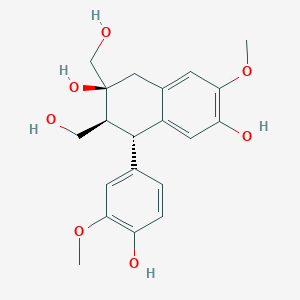

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3S,4S)-4-(4-hydroxy-3-methoxyphenyl)-2,3-bis(hydroxymethyl)-7-methoxy-3,4-dihydro-1H-naphthalene-2,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O7/c1-26-17-5-11(3-4-15(17)23)19-13-7-16(24)18(27-2)6-12(13)8-20(25,10-22)14(19)9-21/h3-7,14,19,21-25H,8-10H2,1-2H3/t14-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCIQZCNOUZCRGH-VOBQZIQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(C(C(CC2=C1)(CO)O)CO)C3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2[C@@H]([C@H]([C@@](CC2=C1)(CO)O)CO)C3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347745 | |

| Record name | Isoolivil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3064-05-9 | |

| Record name | Isoolivil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources and Plant Origins of Cycloolivil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloolivil, a lignan (B3055560) of significant interest for its potential pharmacological activities, is a naturally occurring compound found in a select number of plant species. This technical guide provides a comprehensive overview of the known botanical sources of this compound, detailing its presence in various plant families, genera, and specific tissues. Quantitative data on this compound content from published studies are summarized to offer a comparative perspective on the richness of each source. Furthermore, this guide outlines detailed experimental protocols for the extraction and isolation of this compound, providing researchers with practical methodologies for obtaining this compound for further investigation. Finally, a proposed biosynthetic pathway for this compound is presented, illustrating its origin from the general phenylpropanoid and lignan biosynthetic routes. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are focused on the study of this compound.

Natural Sources and Plant Origins of this compound

This compound has been identified in a limited number of plant families, primarily within the Bignoniaceae and Oleaceae . The distribution of this compound appears to be specific to certain genera and plant parts, suggesting a targeted approach is necessary for its isolation.

Bignoniaceae Family

The most well-documented source of this compound is within the Bignoniaceae family, specifically in the genus Stereospermum.

-

Stereospermum suaveolens (Roxb.) DC. : This deciduous tree, native to India and Southeast Asia, is a significant source of this compound. The compound has been successfully isolated from the roots of this plant.[1][2][3] S. suaveolens is also a component of the traditional Ayurvedic formulation known as Dashamoolarishta.[2]

Oleaceae Family

Within the Oleaceae family, the genus Olea is a known source of this compound.

-

Olea europaea L. : The common olive tree is another confirmed source of this compound. The compound is particularly abundant in the branch wood of the olive tree. While the leaves and fruit are rich in other phenolic compounds, the woody tissues appear to be the primary location of this compound accumulation in this species.

Other Potential Sources

While less definitively documented for this compound itself, related lignans (B1203133) have been identified in other plant families and genera, suggesting potential avenues for future investigation. Lignans are known to be present in the genus Justicia (Acanthaceae) and various species of the genus Fraxinus (Oleaceae). However, the presence of this compound in these genera requires further specific investigation.

Quantitative Analysis of this compound Content

The concentration of this compound can vary significantly between different plant sources and tissues. The following table summarizes the available quantitative data for this compound content.

| Plant Species | Family | Plant Part | This compound Content (% w/w of extract) | Reference |

| Stereospermum suaveolens | Bignoniaceae | Root (Methanol Extract) | 3.67% |

Experimental Protocols for Extraction and Isolation

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification.

Isolation of this compound from Stereospermum suaveolens Roots

This protocol is based on the methodology described by Sab et al. (2015).

3.1.1. Extraction

-

Air-dry the roots of Stereospermum suaveolens in the shade.

-

Grind the dried roots into a coarse powder.

-

Extract the powdered root material with methanol (B129727) at room temperature.

-

Concentrate the methanol extract under reduced pressure to obtain a crude methanol extract.

3.1.2. Fractionation

-

Suspend the crude methanol extract in water and partition sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).

-

Collect the ethyl acetate soluble fraction, as this is where this compound will be concentrated.

-

Dry the ethyl acetate fraction over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

3.1.3. Chromatographic Purification

-

Subject the concentrated ethyl acetate fraction to open silica (B1680970) gel column chromatography.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

-

Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions containing the compound of interest.

-

Further purify the this compound-containing fractions using preparative High-Performance Liquid Chromatography (HPLC) with a suitable solvent system (e.g., methanol-water gradient) to yield pure this compound.

3.1.4. Structure Elucidation

The structure of the isolated this compound can be confirmed using a combination of spectroscopic techniques, including:

-

UV-Vis Spectroscopy : To determine the absorption maxima.

-

Infrared (IR) Spectroscopy : To identify functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR for detailed structural elucidation.

-

Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the phenylpropanoid pathway , which is a central metabolic route in plants for the production of a wide variety of phenolic compounds.

General Lignan Biosynthesis

Lignans, including this compound, are formed through the oxidative coupling of two phenylpropanoid units, specifically monolignols. The key steps in the general lignan biosynthetic pathway are as follows:

-

Phenylalanine to Cinnamic Acid : The pathway begins with the deamination of the amino acid L-phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL).

-

Hydroxylation and Methylation : Cinnamic acid undergoes a series of hydroxylation and methylation reactions to produce various hydroxycinnamates, such as p-coumaric acid, caffeic acid, and ferulic acid.

-

Formation of Monolignols : These hydroxycinnamic acids are then activated to their corresponding CoA-esters and subsequently reduced to form monolignols, primarily p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol.

-

Oxidative Coupling : Two monolignol molecules undergo oxidative coupling, mediated by laccase and peroxidase enzymes, to form a variety of lignan structures. The initial coupling often results in the formation of pinoresinol.

Proposed Biosynthesis of this compound

The specific enzymatic steps leading from the common lignan precursors to the unique cyclic ether structure of this compound have not been fully elucidated. However, based on its chemical structure, a plausible biosynthetic route can be proposed, branching from the general lignan pathway. It is hypothesized that a precursor such as olivil, which is a known lignan, undergoes an intramolecular cyclization to form the characteristic furan (B31954) ring of this compound. This cyclization is likely an enzyme-catalyzed process.

Below is a diagram illustrating the general lignan biosynthetic pathway leading to the proposed formation of this compound.

Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.

Conclusion

This compound is a promising natural product with a limited but defined distribution in the plant kingdom, primarily in Stereospermum suaveolens and Olea europaea. This guide provides a foundational understanding of its natural sources, quantitative occurrence, and methods for its isolation. The elucidation of the specific enzymatic steps in the this compound biosynthetic pathway remains a key area for future research. A deeper understanding of its biosynthesis could pave the way for biotechnological production methods, ensuring a sustainable supply for further pharmacological and clinical investigation. The provided experimental protocols and biosynthetic overview aim to facilitate and inspire further research into this intriguing lignan.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Cycloolivil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloolivil is a lignan (B3055560) natural product that has garnered interest for its potential biological activities. A thorough understanding of its chemical structure and stereochemistry is fundamental for structure-activity relationship studies, synthetic efforts, and comprehending its mechanism of action at a molecular level. This technical guide provides a comprehensive overview of the core structural features of this compound, including its absolute configuration, supported by spectroscopic data. Detailed experimental protocols for its isolation are also presented to aid in further research and development.

Chemical Structure and Nomenclature

This compound, also known as Isoolivil, is a tetrahydrofuran (B95107) lignan with the molecular formula C₂₀H₂₄O₇. Its systematic IUPAC name is (2S,3S,4S)-4-(4-hydroxy-3-methoxyphenyl)-2,3-bis(hydroxymethyl)-7-methoxy-3,4-dihydronaphthalene-2,6-diol. The chemical structure is characterized by a dihydronaphthalene core, substituted with a guaiacyl (4-hydroxy-3-methoxyphenyl) group and two hydroxymethyl groups.

Below is a 2D representation of the chemical structure of (+)-Cycloolivil.

Caption: 2D representation of the chemical structure of (+)-Cycloolivil.

Stereochemistry

Spectroscopic Data

The structure of this compound has been elucidated and confirmed using a combination of spectroscopic techniques, including UV-Visible Spectroscopy, Infrared Spectroscopy, Mass Spectrometry, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

NMR Spectroscopy

Table 1: 13C NMR Chemical Shift Data for this compound

| Carbon Atom | Chemical Shift (δ) in ppm |

| C-1 | Data not available |

| C-2 | Data not available |

| C-3 | Data not available |

| C-4 | Data not available |

| C-4a | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

| C-7 | Data not available |

| C-8 | Data not available |

| C-8a | Data not available |

| C-1' | Data not available |

| C-2' | Data not available |

| C-3' | Data not available |

| C-4' | Data not available |

| C-5' | Data not available |

| C-6' | Data not available |

| -OCH₃ (C-7) | Data not available |

| -OCH₃ (C-3') | Data not available |

| -CH₂OH (C-2) | Data not available |

| -CH₂OH (C-3) | Data not available |

Note: A complete and assigned list of 1H and 13C NMR chemical shifts and coupling constants for this compound is not currently available in the reviewed literature. The provided table structure is a template for when such data becomes available. A publicly available database, SpectraBase, contains a list of 13C NMR chemical shifts for a compound identified as Cyclo-olivil, but without specific atom assignments.

Experimental Protocols

Isolation of this compound from Stereospermum suaveolens

The following protocol is a detailed methodology for the isolation of this compound from the roots of Stereospermum suaveolens.[1]

4.1.1. Extraction

-

Air-dry the roots of Stereospermum suaveolens and grind them into a coarse powder.

-

Extract the powdered root material (e.g., 1 kg) with methanol (B129727) (3 x 4 L) at 60°C for 2 hours in a static extractor.

-

Combine the methanolic extracts and concentrate them under reduced pressure at 60°C.

-

Dry the concentrated extract in a vacuum tray dryer to obtain the crude methanol extract.

4.1.2. Solvent Partitioning

-

Dissolve the crude methanol extract in water.

-

Successively partition the aqueous solution with ethyl acetate (B1210297) and then n-butanol.

-

Separate the layers to obtain the ethyl acetate, n-butanol, and water-soluble fractions. This compound is primarily found in the ethyl acetate fraction.

4.1.3. Column Chromatography

-

Subject the dried ethyl acetate fraction to open column chromatography on silica (B1680970) gel (60-120 mesh).

-

Elute the column with a gradient of increasing polarity, starting with petroleum ether, followed by mixtures of petroleum ether and ethyl acetate, and then ethyl acetate and methanol.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

The fraction eluted with 10% methanol in ethyl acetate is expected to contain this compound.

4.1.4. Purification

-

Allow the this compound-containing fraction to stand, which may result in the precipitation of the compound.

-

Collect the precipitate and wash it repeatedly with petroleum ether to yield pure this compound.

Caption: Experimental workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

This compound has been reported to possess antioxidant and anti-inflammatory properties.[1] However, detailed studies elucidating the specific signaling pathways through which this compound exerts these effects are currently limited in the scientific literature.

Based on the known activities of other lignans (B1203133) and polyphenolic compounds, potential signaling pathways that this compound might modulate include:

-

Nrf2/ARE Pathway: Many phenolic antioxidants activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.

-

NF-κB Pathway: The anti-inflammatory effects of many natural products are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which controls the expression of pro-inflammatory cytokines.

-

MAPK Pathways: Mitogen-activated protein kinase (MAPK) signaling cascades are involved in cellular responses to a variety of stimuli and are often implicated in inflammation.

Further research is required to definitively identify and characterize the specific molecular targets and signaling pathways modulated by this compound.

Caption: Putative signaling pathways potentially modulated by this compound.

Conclusion

This technical guide has summarized the current knowledge on the chemical structure and stereochemistry of this compound. The absolute configuration of (+)-Cycloolivil as (2S,3S,4S) is a key determinant of its biological function. While spectroscopic data have been instrumental in its structural elucidation, a complete and publicly available assigned NMR dataset would be a valuable resource for the research community. The provided detailed isolation protocol offers a practical guide for obtaining this compound for further investigation. A significant knowledge gap remains concerning the specific signaling pathways through which this compound exerts its biological effects. Future research should focus on elucidating these molecular mechanisms to fully unlock the therapeutic potential of this natural product.

References

The Biosynthesis of Cycloolivil in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloolivil, a complex lignan (B3055560) found in plants such as Stereospermum suaveolens, holds potential for pharmacological applications. Understanding its biosynthesis is crucial for harnessing its therapeutic benefits and for metabolic engineering efforts. This technical guide provides a comprehensive overview of the known and proposed biosynthetic pathway of this compound, beginning from the general phenylpropanoid pathway and leading to the formation of key lignan intermediates. While the precise enzymatic step for the final cyclization to this compound remains to be definitively elucidated, this guide presents a detailed, evidence-based hypothesis. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic pathways and workflows to facilitate further research in this area.

Introduction to Lignans (B1203133) and this compound

Lignans are a large class of phenolic secondary metabolites ubiquitously found in the plant kingdom. They are formed by the oxidative coupling of two or more phenylpropanoid units. Due to their structural diversity, lignans exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

This compound is a specific lignan that has been isolated from the roots of Stereospermum suaveolens[1][2][3]. Its intricate structure, featuring a cyclic ether linkage, suggests a complex biosynthetic origin. This guide will delve into the metabolic cascade that leads to the formation of this unique molecule.

The Phenylpropanoid Pathway: The Foundation of Lignan Biosynthesis

The journey to this compound begins with the phenylpropanoid pathway, a central metabolic route in plants that produces a variety of phenolic compounds from the amino acid L-phenylalanine. This pathway provides the essential C6-C3 building blocks for all lignans.

The initial steps of the phenylpropanoid pathway are well-established and involve the following key enzymatic reactions:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 enzyme (CYP73A) that hydroxylates trans-cinnamic acid to p-coumaric acid[2].

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

These initial steps are followed by a series of hydroxylation and methylation reactions to produce different monolignols, the immediate precursors of lignans. The primary monolignol involved in the biosynthesis of the lignan backbone of this compound is coniferyl alcohol .

Dimerization and Early Lignan Biosynthesis

The formation of the characteristic lignan scaffold occurs through the oxidative coupling of two monolignol units. This crucial step is stereochemically controlled by a class of non-catalytic proteins known as dirigent proteins (DIRs) [4]. In the presence of an oxidizing agent, such as laccases or peroxidases, DIRs guide the coupling of two coniferyl alcohol radicals to form a specific stereoisomer of pinoresinol (B1678388).

Following the formation of pinoresinol, a series of reductive steps are catalyzed by pinoresinol-lariciresinol reductases (PLRs) . These enzymes are responsible for the sequential conversion of pinoresinol to lariciresinol (B1674508) and then to secoisolariciresinol. Secoisolariciresinol can then be further metabolized to matairesinol (B191791) by secoisolariciresinol dehydrogenase (SDH) .

The biosynthesis of olivil (B28385), the proposed immediate precursor to this compound, is thought to diverge from this central lignan pathway.

Proposed Biosynthesis of Olivil

While the direct enzymatic steps leading to olivil have not been fully elucidated, a plausible pathway involves the hydroxylation of a lignan intermediate such as lariciresinol or a related compound. This hydroxylation could be catalyzed by a cytochrome P450 monooxygenase (P450) , a large family of enzymes known for their role in the modification of secondary metabolites, including lignans.

The Final Step: Oxidative Cyclization to this compound (Hypothetical)

The conversion of olivil to this compound is hypothesized to proceed via an intramolecular oxidative cyclization . This type of reaction is known to be catalyzed by various oxidoreductases, including cytochrome P450 enzymes. The reaction would involve the formation of a new ether linkage to create the characteristic cyclic structure of this compound. The specific enzyme responsible for this transformation in Stereospermum suaveolens has yet to be identified and characterized.

Quantitative Data

Quantitative analysis of lignans is essential for understanding their distribution and for optimizing extraction and production methods. High-performance liquid chromatography (HPLC) is a commonly used technique for the quantification of these compounds.

| Compound | Plant Source | Tissue | Method | Concentration (% w/w in extract) | Reference |

| This compound | Stereospermum suaveolens | Root (methanol extract) | HPLC | 3.67 | |

| Lapachol | Stereospermum suaveolens | Root (methanol extract) | HPLC | 0.066 |

Table 1: Quantitative Analysis of this compound and a Co-occurring Compound in Stereospermum suaveolens.

Experimental Protocols

The elucidation of biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments relevant to the study of this compound biosynthesis.

Isolation and Characterization of this compound

Objective: To isolate and confirm the structure of this compound from plant material.

Workflow:

Protocol:

-

Extraction: Powdered and dried plant material (e.g., roots of S. suaveolens) is extracted with a suitable solvent such as methanol.

-

Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on polarity. For this compound, an ethyl acetate (B1210297) fraction is typically enriched with lignans.

-

Chromatography: The enriched fraction is further purified using column chromatography on silica (B1680970) gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

-

Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

Enzyme Assays for Lignan Biosynthesis

Objective: To determine the activity of enzymes involved in the lignan biosynthetic pathway.

General Protocol for a Dehydrogenase Assay (e.g., SDH):

-

Enzyme Preparation: A crude protein extract or a purified recombinant enzyme is used.

-

Reaction Mixture: A buffered solution containing the substrate (e.g., secoisolariciresinol), the appropriate cofactor (e.g., NADP+), and the enzyme preparation.

-

Incubation: The reaction is incubated at an optimal temperature for a defined period.

-

Detection: The formation of the product (e.g., matairesinol) and the reduction of the cofactor (NADPH) can be monitored spectrophotometrically at 340 nm. Alternatively, the reaction can be stopped, and the products analyzed by HPLC.

General Protocol for a Cytochrome P450 Assay:

-

Microsome Isolation: P450s are membrane-bound enzymes, so a microsomal fraction is typically isolated from the plant tissue or from a heterologous expression system (e.g., yeast or insect cells).

-

Reaction Mixture: The reaction contains the microsomal preparation, the substrate (e.g., olivil), a source of electrons (NADPH), and a cytochrome P450 reductase.

-

Incubation and Analysis: The reaction is incubated, and the formation of the product (e.g., this compound) is monitored by HPLC or LC-MS.

Transcriptome Analysis for Gene Discovery

Objective: To identify candidate genes encoding the enzymes of the this compound biosynthetic pathway in Stereospermum suaveolens.

Workflow:

Protocol:

-

RNA Extraction: Total RNA is extracted from the plant tissue of interest.

-

Library Preparation and Sequencing: The RNA is converted to cDNA, and sequencing libraries are prepared and sequenced using a next-generation sequencing platform.

-

Data Analysis: The sequencing reads are assembled into transcripts, which are then annotated by comparing their sequences to known genes in public databases. This allows for the identification of candidate genes encoding enzymes such as cytochrome P450s and other oxidoreductases that may be involved in this compound biosynthesis.

Conclusion and Future Directions

The biosynthesis of this compound is a complex process that begins with the well-characterized phenylpropanoid pathway and proceeds through the core lignan biosynthetic network. While the initial steps leading to key lignan intermediates are understood, the final oxidative cyclization of the proposed precursor, olivil, to form this compound remains a key area for future research. The identification and characterization of the specific cytochrome P450 or other oxidoreductase responsible for this transformation will be a significant step forward. The experimental approaches outlined in this guide, particularly transcriptome analysis of Stereospermum suaveolens coupled with heterologous expression and characterization of candidate enzymes, provide a clear path toward the complete elucidation of the this compound biosynthetic pathway. This knowledge will be invaluable for the sustainable production of this and other medicinally important lignans through metabolic engineering and synthetic biology approaches.

References

In Vitro Biological Activity of Cycloolivil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloolivil is a lignan (B3055560), a class of polyphenolic compounds found in various plants. It has been identified as a constituent of plants such as Stereospermum suaveolens and is also present in the waste products of olive oil production, highlighting its potential as a bioactive molecule from sustainable sources.[1] Lignans (B1203133) are known to possess a range of biological activities, and as such, this compound is a compound of interest for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the current understanding of the in vitro biological activities of this compound, with a focus on its potential antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. Due to the limited availability of specific quantitative data for isolated this compound in the current literature, this guide also presents detailed experimental protocols that can be employed to elucidate its bioactivities and outlines the key signaling pathways that may be involved.

Antioxidant Activity

Quantitative Data

The following table summarizes the types of assays used to evaluate antioxidant activity. Specific IC50 values for purified this compound are not currently available in the public domain and would need to be determined experimentally.

| Activity | Assay | Target | IC50 (µM) |

| Radical Scavenging | DPPH (2,2-diphenyl-1-picrylhydrazyl) | DPPH radical | Data not available |

| Radical Scavenging | ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | ABTS radical cation | Data not available |

| Oxygen Radical Absorbance | ORAC (Oxygen Radical Absorbance Capacity) | Peroxyl radicals | Data not available |

Experimental Protocols

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). The solution should be freshly prepared and protected from light.

-

Prepare a series of concentrations of this compound in a suitable solvent (e.g., methanol or DMSO).

-

A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of each this compound dilution.

-

Add an equal volume of the DPPH working solution to each well.

-

Include a blank control (solvent without the test compound) and a positive control.

-

Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance at a wavelength of approximately 517 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.[2][3][4]

-

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Many polyphenolic compounds exhibit anti-inflammatory properties by inhibiting key enzymes and signaling pathways involved in the inflammatory response.

Quantitative Data

The following table outlines key enzymatic targets for assessing anti-inflammatory activity. Specific IC50 values for purified this compound are not currently available and require experimental determination.

| Activity | Assay | Target Enzyme | IC50 (µM) |

| Anti-inflammatory | Cyclooxygenase Inhibition Assay | COX-1 | Data not available |

| Anti-inflammatory | Cyclooxygenase Inhibition Assay | COX-2 | Data not available |

| Anti-inflammatory | Lipoxygenase Inhibition Assay | 5-LOX | Data not available |

Experimental Protocols

This assay determines the ability of a compound to inhibit the activity of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

-

Reagent Preparation:

-

Purified COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

A detection reagent (e.g., a fluorometric probe that reacts with the product of the COX reaction).

-

This compound dissolved in a suitable solvent (e.g., DMSO).

-

A known COX inhibitor (e.g., indomethacin (B1671933) for non-selective, celecoxib (B62257) for COX-2 selective) as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, heme cofactor, and the COX enzyme (either COX-1 or COX-2).

-

Add various concentrations of this compound or the positive control to the respective wells.

-

Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).

-

Initiate the reaction by adding the arachidonic acid substrate.

-

Measure the signal (e.g., fluorescence) over time using a plate reader.

-

-

Data Analysis:

-

The rate of the enzymatic reaction is determined from the slope of the kinetic read.

-

The percentage of inhibition is calculated by comparing the reaction rate in the presence of this compound to the control (enzyme and substrate without inhibitor).

-

The IC50 value is determined by plotting the percentage of inhibition against the this compound concentration.

-

Anticancer Activity

The potential of natural compounds to inhibit the growth of cancer cells is a major area of research in drug discovery. Cytotoxicity assays are fundamental in vitro tools to screen for such activity.

Quantitative Data

The following table indicates common cancer cell lines used for cytotoxicity screening. Specific IC50 values for purified this compound against these cell lines are not available in the literature and would need to be established through experimentation.

| Activity | Assay | Cell Line | IC50 (µM) |

| Cytotoxicity | MTT Assay | MCF-7 (Breast Cancer) | Data not available |

| Cytotoxicity | MTT Assay | HeLa (Cervical Cancer) | Data not available |

| Cytotoxicity | MTT Assay | HepG2 (Liver Cancer) | Data not available |

| Cytotoxicity | MTT Assay | A549 (Lung Cancer) | Data not available |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound dissolved in the culture medium. Include a vehicle control (medium with the solvent used to dissolve this compound) and a positive control (a known cytotoxic drug).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

-

Assay Procedure:

-

After the incubation period, add a sterile MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

The IC50 value, the concentration of this compound that reduces cell viability by 50%, is determined by plotting cell viability against the compound concentration.

-

Neuroprotective Effects

Neurodegenerative diseases are often associated with oxidative stress and inflammation. Compounds with antioxidant and anti-inflammatory properties are therefore of interest for their potential neuroprotective effects.

Quantitative Data

The following table lists a common in vitro model for neuroprotection studies. Specific data on the neuroprotective effects of purified this compound is not currently available.

| Activity | Assay | Cell Line / Model | Endpoint | Effect |

| Neuroprotection | Cell Viability Assay (e.g., MTT) | SH-SY5Y neuroblastoma cells with induced oxidative stress (e.g., H2O2) | Cell Viability | Data not available |

Experimental Protocols

This assay evaluates the ability of a compound to protect neuronal cells from damage induced by an oxidative stressor.

-

Cell Culture and Treatment:

-

Culture a neuronal cell line (e.g., SH-SY5Y or PC12) in a 96-well plate.

-

Pre-treat the cells with different concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H2O2) or amyloid-beta peptide.

-

Include a control group (untreated cells), a group treated only with the neurotoxin, and a group treated with this compound alone.

-

Incubate the cells for a further period (e.g., 24 hours).

-

-

Assessment of Cell Viability:

-

Cell viability can be assessed using various methods, such as the MTT assay described previously.

-

Alternatively, intracellular reactive oxygen species (ROS) levels can be measured using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

-

Data Analysis:

-

Compare the cell viability or ROS levels in the this compound-treated groups to the group treated with the neurotoxin alone.

-

A significant increase in cell viability or a decrease in ROS levels in the presence of this compound would indicate a neuroprotective effect.

-

Signaling Pathways

The biological activities of polyphenolic compounds are often mediated through their interaction with key cellular signaling pathways. While the specific effects of this compound on these pathways have not been elucidated, the NF-κB and MAPK pathways are common targets for lignans and other polyphenols.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response, cell survival, and proliferation. Inhibition of this pathway is a key mechanism for the anti-inflammatory and anticancer effects of many natural products.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including inflammation, proliferation, differentiation, and apoptosis. It is a common target for bioactive compounds.

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Experimental Workflow

The following diagram illustrates a general workflow for assessing the in vitro cytotoxicity of this compound.

Caption: General workflow for an in vitro cytotoxicity assay.

Conclusion

This compound, as a naturally occurring lignan, presents an interesting profile for further investigation into its potential therapeutic applications. While the current body of literature provides a foundation for its study, there is a notable absence of specific quantitative data on the in vitro biological activities of the isolated compound. This technical guide has outlined the standard experimental methodologies that are essential for characterizing the antioxidant, anti-inflammatory, anticancer, and neuroprotective properties of this compound. Future research should focus on performing these assays to generate robust quantitative data, such as IC50 values, and to elucidate the specific molecular mechanisms and signaling pathways through which this compound exerts its biological effects. Such data will be critical for advancing our understanding of this compound and for its potential development as a novel therapeutic agent.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of (+)-Cycloolivil

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the first enantioselective total synthesis of (+)-Cycloolivil, as reported by Vakiti and Hanessian in 2020.[1][2] This methodology employs a combination of chemoenzymatic and biomimetic approaches, offering a strategic pathway to this and other related lignan (B3055560) natural products.[2]

Overall Synthetic Strategy

The synthesis of (+)-Cycloolivil commences with a chemoenzymatic kinetic resolution to establish the initial stereocenter. This is followed by a series of key transformations including a ring-closing metathesis to form a butenolide intermediate, a conjugate addition, an aldol (B89426) reaction to construct the core carbon skeleton, and a final oxidative cyclization to furnish the target molecule. The general workflow is depicted below.

Caption: Synthetic workflow for the total synthesis of (+)-Cycloolivil.

Quantitative Data

The following table summarizes the available quantitative data for the key steps in the synthesis. Please note that while the overall synthetic sequence has been published, the specific yields for each step in the synthesis of (+)-Cycloolivil were not detailed in the provided search results. The enantiomeric excess (ee) values for the kinetic resolution were also not specified.[1]

| Step No. | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Enantiomeric Excess (%) |

| 1 | Grignard Addition | 3-Methoxy-4-benzyloxy benzaldehyde | Allylic alcohol (rac-256) | Vinylmagnesium bromide, THF, -78 °C, 2 h | 98 | N/A |

| 2 | Kinetic Resolution | Allylic alcohol (rac-256) | (S)-Alcohol (256) and (R)-Acetate (255) | Isopropenyl acetate (B1210297), Novozyme 435, Toluene (B28343), 4Å MS, 40 °C, 24 h | Not Specified | Not Specified |

| 3 | Esterification & RCM | (S)-Alcohol (256) | Butenolide (257) | Acryloyl chloride; Grubbs I catalyst | Not Specified | N/A |

| 4 | Conjugate Addition | Butenolide (257) | Lactone (258) | Vinylmagnesium bromide | Not Specified | N/A |

| 5 | Aldol Reaction & Deoxygenation | Lactone (258) and Aldehyde (254) | Lactone (259) | Not Specified | Not Specified | N/A |

| 6 | Oxidation & Reduction | Lactone (259) | Alcohol (260) | Lemieux-Johnson oxidation; NaBH4 | Not Specified | N/A |

| 7 | Enolate Oxidation | Protected Alcohol (260) | Hydroperoxides | Naphthyl protection; K-enolate, O2 | Not Specified | N/A |

| 8 | Reduction of Hydroperoxide | Hydroperoxides | Alcohol (261) | Triphenylphosphine | Not Specified | N/A |

| 9 | Reduction to Hemiacetal | Alcohol (261) | (+)-Cycloolivil (253) | DIBAL-H | Not Specified | N/A |

Experimental Protocols

The following are representative protocols for the key transformations in the synthesis of (+)-Cycloolivil.

Synthesis of Allylic Alcohol (rac-256) via Grignard Addition

-

Objective: To synthesize the racemic allylic alcohol precursor.

-

Procedure:

-

A solution of 3-methoxy-4-benzyloxy benzaldehyde (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Vinylmagnesium bromide (1.2 equiv, 1.0 M in THF) is added dropwise to the cooled solution over 30 minutes.

-

The reaction mixture is stirred at -78 °C for 2 hours.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

-

The mixture is allowed to warm to room temperature and extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the racemic allylic alcohol.

-

Enantioselective Synthesis of (S)-Alcohol (256) via Enzymatic Kinetic Resolution

-

Objective: To resolve the racemic allylic alcohol to obtain the desired enantiomer.

-

Procedure:

-

To a solution of the racemic allylic alcohol (1.0 equiv) in toluene are added isopropenyl acetate (4.0 equiv), Novozyme 435 (10% by weight), and activated 4Å molecular sieves.[1]

-

The suspension is stirred at 40 °C for 24 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the enzyme is removed by filtration.

-

The solvent is removed under reduced pressure.

-

The resulting mixture of the acetate and the unreacted alcohol is separated by flash column chromatography on silica gel to yield the enantiopure alcohol.

-

Synthesis of Butenolide (257) via Ring-Closing Metathesis (RCM)

-

Objective: To construct the butenolide ring system.

-

Procedure:

-

The chiral alcohol (256) is first esterified with acryloyl chloride in the presence of a base (e.g., triethylamine (B128534) or pyridine) in a suitable solvent like dichloromethane (B109758) at 0 °C to room temperature.

-

The resulting diene is then dissolved in degassed dichloromethane.

-

Grubbs' first-generation catalyst (1-5 mol%) is added, and the reaction mixture is stirred at room temperature or gentle reflux until TLC analysis indicates complete consumption of the starting material.

-

The reaction is quenched by the addition of ethyl vinyl ether.

-

The solvent is removed in vacuo, and the residue is purified by flash column chromatography to give the butenolide (257).

-

Synthesis of Lactone (259) via Aldol Reaction and Deoxygenation

-

Objective: To form the core bicyclic lactone structure.

-

Procedure:

-

To a solution of lactone (258) in an appropriate solvent, a strong base such as lithium diisopropylamide (LDA) is added at -78 °C to generate the enolate.

-

A solution of 3-methoxy-4-benzyloxy benzaldehyde (254) is then added to the enolate solution.

-

The reaction is stirred at low temperature until the aldol addition is complete.

-

The resulting benzylic alcohol is then deoxygenated through an ionic mechanism to yield lactone (259) as a single isomer.

-

The reaction is quenched, worked up, and the product is purified by chromatography.

-

Final Conversion to (+)-Cycloolivil (253)

-

Objective: To complete the synthesis of the natural product.

-

Procedure:

-

The lactone (259) undergoes a Lemieux-Johnson oxidation followed by reduction with sodium borohydride (B1222165) (NaBH4) to give the corresponding alcohol (260).

-

The alcohol is protected, and the resulting compound is treated with a base to form the potassium enolate, which is then oxidized with molecular oxygen to afford hydroperoxides.

-

The hydroperoxides are treated with triphenylphosphine to yield the alcohol (261).

-

Finally, reduction of the alcohol (261) with diisobutylaluminium hydride (DIBAL-H) furnishes the hemiacetal, (+)-Cycloolivil (253).

-

Conclusion

The total synthesis of (+)-Cycloolivil developed by Vakiti and Hanessian provides an elegant and efficient route to this lignan. The methodology is notable for its use of a chemoenzymatic resolution to set the key stereochemistry early in the synthesis and a series of well-orchestrated transformations to construct the complex polycyclic core. These application notes and protocols offer a guide for researchers interested in the synthesis of (+)-Cycloolivil and related natural products.

References

Application Notes: Extraction and Isolation of Cycloolivil from Stereospermum suaveolens Roots

These application notes provide a comprehensive overview and detailed protocols for the extraction, isolation, and quantification of cycloolivil, a lignan (B3055560) found in the roots of Stereospermum suaveolens. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development. Stereospermum suaveolens, a member of the Bignoniaceae family, is a significant medicinal plant in India, traditionally used for various ailments.[1][2][3] Its roots are a known component of the Ayurvedic formulation, Dashamularishta.[1][2][4]

Recent studies have successfully isolated and quantified this compound from the methanolic extract of the plant's roots, marking the first report of this compound from this species.[1]

Data Presentation

The following tables summarize the quantitative data from the extraction and isolation processes.

Table 1: Extraction and Fractionation Yields

| Extraction/Fractionation Step | Starting Material | Yield (%) |

| Crude Methanol (B129727) Extraction | 1.0 kg Dried Root Powder | 8% |

| Ethyl Acetate (B1210297) Fraction | Crude Methanol Extract | 12% |

| n-Butanol Fraction | Crude Methanol Extract | 20% |

| Water Soluble Fraction | Crude Methanol Extract | 66% |

Data sourced from a study by Sab et al. (2015).[1][2]

Table 2: Yield of Isolated Compounds

| Compound | Starting Fraction | Yield (%) |

| This compound | Ethyl Acetate Fraction | 0.043% |

Yield is calculated based on the initial crude extract. Data sourced from Sab et al. (2015).[1]

Table 3: Quantification of this compound in Methanol Extract

| Analytical Method | Compound | Concentration (% w/w) |

| HPLC | This compound | 3.67% |

This table indicates the concentration of this compound within the initial crude methanol extract as determined by High-Performance Liquid Chromatography (HPLC).[1]

Experimental Protocols

The following are detailed methodologies for the extraction and isolation of this compound.

Protocol 1: Preparation of Plant Material and Crude Extraction

-

Plant Material Collection and Preparation:

-

Collect the roots of Stereospermum suaveolens. A voucher specimen (e.g., PCN/SC/254/2012) should be deposited in a herbarium for authentication.[1]

-

Dry the collected roots thoroughly in the shade.

-

Grind the dried roots into a coarse powder.

-

-

Methanolic Extraction:

-

Place the powder in a static extractor.

-

Filter the extract. Repeat the extraction process two more times with fresh methanol.

-

Combine the three methanol extracts.

-

Concentrate the combined extracts under vacuum at 60°C.

-

Dry the resulting concentrate in a vacuum tray dryer to obtain the crude methanol extract. The expected yield is approximately 8%.[1][2]

Protocol 2: Solvent-Solvent Partitioning (Fractionation)

-

Initial Dissolution:

-

Take the crude methanol extract and dissolve it completely in distilled water.

-

-

Successive Partitioning:

-

Transfer the aqueous solution to a separatory funnel.

-

Perform liquid-liquid partitioning successively with ethyl acetate followed by n-butanol.

-

Collect the respective ethyl acetate, n-butanol, and remaining water-soluble fractions.

-

Concentrate each fraction to dryness to determine the yield. The expected yields are approximately 12% for the ethyl acetate fraction, 20% for the n-butanol fraction, and 66% for the water-soluble fraction.[1][2]

-

Protocol 3: Isolation of this compound by Column Chromatography

-

Column Preparation:

-

Use silica (B1680970) gel with a mesh size of 60-120.

-

Prepare a slurry of the silica gel in petroleum ether.

-

Pack a glass column with the silica gel slurry. The ratio of the ethyl acetate extract to silica gel should be 1:3 by weight.[1][2]

-

-

Sample Loading and Elution:

-

Load the dried ethyl acetate fraction onto the top of the prepared silica gel column.

-

Begin elution with 100% petroleum ether.

-

Gradually increase the polarity of the mobile phase by introducing increasing amounts of ethyl acetate into the petroleum ether.

-

Following the ethyl acetate gradient, further increase the polarity by introducing methanol into the ethyl acetate.

-

Collect fractions continuously and monitor them using Thin Layer Chromatography (TLC).

-

-

Fraction Collection and Purification:

-

The fraction containing this compound will elute with a mobile phase of 10% methanol in ethyl acetate .[1][2]

-

Collect this specific fraction and keep it aside, allowing a precipitate to form.

-

Decant the supernatant.

-

Wash the precipitate repeatedly with petroleum ether to remove impurities.

-

Dry the washed precipitate to obtain pure this compound. The final yield is expected to be around 0.043% based on the crude extract.[1]

-

Visualizations

Experimental Workflow Diagram

Caption: Workflow for this compound Extraction.

Fractionation Hierarchy Diagram

References

Application Notes and Protocols for Methanolic Extraction and Partitioning of Cycloolivil

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methanolic extraction and partitioning of Cycloolivil, a lignan (B3055560) found in the roots of Stereospermum suaveolens. The detailed protocols and quantitative data herein are intended to guide researchers in the isolation and purification of this compound for further study and drug development.

Introduction

This compound is a lignan derivative that has been isolated from the roots of Stereospermum suaveolens, a plant used in traditional Indian medicine.[1] Lignans (B1203133) as a class of compounds are recognized for their potential antioxidant and anti-inflammatory properties.[2] This document outlines a detailed methodology for the extraction of this compound using methanol (B129727), followed by a systematic partitioning procedure to enrich and isolate the compound.

Data Presentation

The following tables summarize the quantitative data obtained during a typical extraction and partitioning process for this compound from Stereospermum suaveolens roots.[3]

Table 1: Extraction and Partitioning Yields

| Step | Product | Yield (%) |

| Methanolic Extraction | Crude Methanolic Extract | 8% |

| Partitioning | Ethyl Acetate (B1210297) Fraction | 12% (of crude extract) |

| n-Butanol Fraction | 20% (of crude extract) | |

| Water Fraction | 66% (of crude extract) | |

| Final Isolation | Pure this compound | 0.043% (from ethyl acetate fraction) |

Table 2: Quantitative Analysis of this compound in Crude Extract

| Compound | Concentration (% w/w) in Crude Methanolic Extract |

| This compound | 3.67% |

Experimental Protocols

The following protocols are based on established methodologies for the successful extraction and partitioning of this compound.[3]

Methanolic Extraction of this compound

This protocol describes the initial extraction of this compound from the dried roots of Stereospermum suaveolens.

Materials:

-

Dried and powdered roots of Stereospermum suaveolens

-

Methanol (analytical grade)

-

Static extractor or suitable extraction vessel

-

Vacuum evaporator

-

Vacuum tray dryer

Procedure:

-

Weigh 1.0 kg of powdered roots of Stereospermum suaveolens.

-

Place the powdered root material into a static extractor.

-

Add 4.0 L of methanol to the extractor.

-

Heat the mixture to 60°C and maintain for 2 hours with occasional stirring.

-

After 2 hours, filter the extract to separate the solvent from the plant material.

-

Repeat the extraction process two more times with fresh 4.0 L portions of methanol.

-

Combine all three methanolic extracts.

-

Concentrate the combined extracts under vacuum at 60°C to remove the methanol.

-

Dry the resulting crude extract in a vacuum tray dryer to obtain a solid residue. The expected yield of the crude extract is approximately 8%.

Partitioning of this compound

This protocol details the separation of the crude methanolic extract into different fractions based on solvent polarity to enrich for this compound.

Materials:

-

Crude methanolic extract

-

Distilled water

-

Ethyl acetate (analytical grade)

-

n-Butanol (analytical grade)

-

Separatory funnel

Procedure:

-

Dissolve the crude methanolic extract in a suitable volume of distilled water.

-

Transfer the aqueous solution to a large separatory funnel.

-

Add an equal volume of ethyl acetate to the separatory funnel.

-

Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.

-

Allow the layers to separate completely.

-

Collect the upper ethyl acetate layer.

-

Repeat the partitioning of the aqueous layer with fresh ethyl acetate two more times.

-

Combine the three ethyl acetate fractions. This is the ethyl acetate soluble fraction, which is expected to have a yield of approximately 12% of the initial crude extract.

-

To the remaining aqueous layer, add an equal volume of n-butanol and repeat the partitioning process as described in steps 4-7.

-

Combine the n-butanol fractions to obtain the n-butanol soluble fraction, with an expected yield of around 20% of the crude extract.

-

The remaining aqueous layer is the water-soluble fraction, with an expected yield of approximately 66% of the crude extract.

-

Concentrate the ethyl acetate fraction, as it contains this compound, for further purification.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the methanolic extraction and partitioning of this compound.

Caption: Workflow for this compound Extraction and Partitioning.

Representative Signaling Pathway

While the specific signaling pathways modulated by this compound are a subject for further research, lignans are generally known to exhibit antioxidant and anti-inflammatory effects. The following diagram illustrates a representative signaling pathway involving NF-κB and Nrf2, which are key regulators of inflammation and oxidative stress, respectively. This pathway is a plausible target for the bioactivity of this compound.

References

Application Notes and Protocols for the Purification of Cycloolivil using Silica Gel Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the purification of the lignan (B3055560) Cycloolivil from plant extracts using silica (B1680970) gel column chromatography. The protocols detailed below are based on established methodologies for the separation of lignans (B1203133) and other polar natural products.

Introduction to this compound and Purification Strategy

This compound is a lignan found in various plant species, including Stereospermum suaveolens and in the wood of olive trees (Olea europaea)[1][2]. As a phenolic compound, this compound exhibits antioxidant and potential anti-inflammatory properties[3]. The purification of this compound from crude plant extracts is essential for its structural elucidation, pharmacological testing, and development as a potential therapeutic agent.

Silica gel column chromatography is a widely used, effective method for the purification of moderately polar compounds like this compound[4][5]. The principle of this technique relies on the differential partitioning of compounds between a polar stationary phase (silica gel) and a mobile phase of varying polarity. By carefully selecting the solvent system and elution method (isocratic or gradient), this compound can be effectively separated from other components in the plant extract.

Experimental Data

The following tables summarize key quantitative data related to the extraction and purification of this compound and similar lignans.

Table 1: Extraction and Yield of this compound

| Plant Source | Extraction Solvent | Fraction for Chromatography | Reported Yield of this compound | Reference |

| Stereospermum suaveolens (roots) | Methanol (B129727) | Ethyl acetate-soluble | 0.043% (w/w of extract) | [1][2] |

Table 2: Chromatographic Parameters for Lignan Purification

| Compound/Extract | Stationary Phase | Mobile Phase (Solvent System) | Purity Achieved | Reference |

| Flax Lignans | Silica Gel | Chloroform:Methanol:Acetic Acid:Water (8:4:0.5:0.5) | 80.13% | [6] |

| Phyllanthus Lignans | Silica Gel (60-120 mesh) | n-Hexane/Ethyl Acetate (B1210297) (gradient) | Not specified | [7] |

| General Polar Compounds | Silica Gel | Chloroform/Methanol (gradient) | Compound dependent | [8][9] |

Detailed Experimental Protocols

Protocol for Extraction of this compound from Plant Material

This protocol is based on the successful extraction of this compound from Stereospermum suaveolens[1][2].

-

Plant Material Preparation: Air-dry the plant material (e.g., roots of Stereospermum suaveolens) and grind it into a coarse powder.

-

Methanol Extraction:

-

Macerate the powdered plant material with methanol at room temperature for 48 hours. Use a solid-to-solvent ratio of approximately 1:10 (w/v).

-

Filter the extract and repeat the extraction process two more times with fresh methanol.

-

Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude methanol extract in water.

-

Perform liquid-liquid partitioning with ethyl acetate.

-

Separate the ethyl acetate layer and concentrate it under reduced pressure to yield the ethyl acetate-soluble fraction, which is enriched with this compound.

-

Protocol for Silica Gel Column Chromatography of this compound

This protocol is a generalized procedure based on common practices for purifying lignans and other polar compounds[7][10][11].

-

Preparation of the Column:

-

Select a glass column of appropriate size. A general rule is to use a silica gel weight of 20-50 times the weight of the crude extract to be purified[11].

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand (approximately 1 cm) over the cotton plug.

-

Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar solvent of your mobile phase (e.g., 100% chloroform).

-

Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.

-

Allow the silica gel to settle, and then add another layer of sand (approximately 1 cm) on top of the silica bed to prevent disturbance during solvent addition.

-

Wash the column with the initial solvent until the silica gel is well-equilibrated. Do not let the solvent level drop below the top of the sand layer.

-

-

Sample Loading:

-

Dissolve the dried ethyl acetate fraction containing this compound in a minimal amount of the initial mobile phase (e.g., chloroform).

-

Carefully apply the sample solution to the top of the silica gel column using a pipette.

-

Allow the sample to adsorb onto the silica gel by draining the solvent until it is just level with the top of the sand.

-

-

Elution:

-

Begin elution with the initial, non-polar solvent (e.g., 100% chloroform).

-

Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as methanol. A suggested gradient is as follows:

-

Chloroform (100%)

-

Chloroform:Methanol (99:1)

-

Chloroform:Methanol (98:2)

-

Chloroform:Methanol (95:5)

-

Continue to increase the methanol percentage as needed based on the separation observed by TLC.

-

-

Collect the eluate in fractions of a suitable volume (e.g., 10-20 mL).

-

-

Fraction Analysis and Isolation:

-

Monitor the separation by spotting the collected fractions on Thin Layer Chromatography (TLC) plates. Use a suitable solvent system (e.g., chloroform:methanol 95:5) for development and visualize the spots under UV light or by using a suitable staining reagent.

-

Combine the fractions that contain pure this compound.

-

Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

-

Confirm the identity and purity of the isolated compound using analytical techniques such as HPLC, NMR, and Mass Spectrometry.

-

Visualizations

Experimental Workflow

Caption: Workflow for the purification of this compound.

Proposed Anti-Inflammatory Signaling Pathway of this compound

Lignans, as phenolic compounds, are known to exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways[12][13]. The following diagram illustrates a plausible mechanism of action for this compound in inhibiting inflammation.

Caption: Proposed anti-inflammatory mechanism of this compound.

References

- 1. This compound, a lignan from the roots of Stereospermum suaveolens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a lignan from the roots of Stereospermum suaveolens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DSpace [helda.helsinki.fi]

- 6. researchgate.net [researchgate.net]

- 7. staff.cimap.res.in [staff.cimap.res.in]

- 8. columbia.edu [columbia.edu]

- 9. column chromatography - Chromatography Forum [chromforum.org]

- 10. researchgate.net [researchgate.net]

- 11. web.uvic.ca [web.uvic.ca]

- 12. Phytochemicals in the treatment of inflammation-associated diseases: the journey from preclinical trials to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification and Isolation of Cycloolivil by HPLC

I. HPLC Method for the Quantification of Cycloolivil

This application note provides a general procedure for the quantitative analysis of this compound in plant extracts using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Introduction

This compound is a lignan (B3055560) found in various plant species, including Stereospermum suaveolens and Olea europaea.[1] Accurate quantification of this compound is essential for quality control of herbal extracts and for pharmacological studies. This document outlines a starting point for developing a validated HPLC method for this purpose. A study on the methanol (B129727) extract of Stereospermum suaveolens roots found the concentration of this compound to be 3.67% w/w.[2]

Experimental Protocol

a. Sample Preparation (from Plant Material)

-

Extraction:

-

Dry the plant material (e.g., roots of Stereospermum suaveolens) at 60°C and grind it into a fine powder.

-

Extract the powdered material with methanol (e.g., 1 kg of powder with 4 L of methanol) at 60°C for 2 hours in a static extractor.[2]

-

Repeat the extraction process three times.[2]

-

Combine the methanol extracts and concentrate them under vacuum at 60°C.[2]

-

Dry the concentrated extract in a vacuum tray dryer.[2]

-

-

Fractionation (Optional, for cleaner samples):

-

Dissolve the crude methanol extract in water.

-

Perform liquid-liquid partitioning successively with ethyl acetate (B1210297) and n-butanol.[2] The ethyl acetate fraction is likely to be enriched with this compound.

-

-

Final Sample Preparation:

-

Accurately weigh a portion of the dried extract or fraction.

-

Dissolve the sample in an appropriate solvent (e.g., HPLC-grade methanol or a mixture of methanol and water).

-

Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

-

b. HPLC Conditions (Suggested Starting Point)

| Parameter | Suggested Condition |

| HPLC System | A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector. |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). |

| Mobile Phase | A gradient of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile (B52724) or methanol). |

| Gradient Elution | A starting point could be a linear gradient from 10% B to 90% B over 30-40 minutes. This needs to be optimized. |

| Flow Rate | 1.0 mL/min. |

| Column Temperature | 25-30 °C. |

| Detection | UV detection at a wavelength of approximately 280 nm (typical for lignans).[3] A PDA detector is recommended for initial method development to determine the optimal wavelength. |

| Injection Volume | 10-20 µL. |

c. Method Validation Parameters (To be determined)

For a robust quantitative method, the following validation parameters should be assessed according to ICH guidelines:

-

Linearity: A series of standard solutions of purified this compound of known concentrations should be prepared and injected to construct a calibration curve.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined from the calibration curve and indicate the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Accuracy: Determined by spiking a blank matrix with a known concentration of this compound standard and calculating the percent recovery.

-

Precision (Repeatability and Intermediate Precision): Assessed by performing multiple injections of the same sample on the same day (repeatability) and on different days (intermediate precision).

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank matrix.

Quantitative Data Summary

The following table summarizes the quantitative data for a typical HPLC method for lignans (B1203133). Specific values for this compound need to be experimentally determined.

| Parameter | Typical Values for Lignan Analysis | Reference for General Methods |

| Linearity Range | Typically in the µg/mL range (e.g., 1-100 µg/mL). This is compound and detector dependent.[4][5] | [4][5] |

| Correlation Coefficient (r²) | > 0.999 | [4][5] |

| LOD | In the ng/mL to low µg/mL range. | [4][5] |

| LOQ | In the ng/mL to low µg/mL range. | [4][5] |

| Accuracy (% Recovery) | 95-105% | [4][5] |

| Precision (% RSD) | < 2% | [4][5] |

Experimental Workflow Diagram

Caption: Workflow for the quantification of this compound.

II. Preparative HPLC Protocol for the Isolation of this compound

This protocol provides a general methodology for the isolation and purification of this compound from a crude plant extract using preparative RP-HPLC.

Introduction

The isolation of pure this compound is necessary for its structural elucidation, for use as an analytical standard, and for in-depth biological activity studies. Preparative HPLC is a powerful technique for obtaining high-purity compounds from complex mixtures.[6] The initial isolation of this compound from Stereospermum suaveolens involved open silica (B1680970) gel column chromatography followed by HPLC.[2]

Experimental Protocol

a. Crude Extract Preparation and Pre-purification

-

Prepare a crude methanol extract as described in the quantification protocol (Section I.2.a).

-

Perform an initial fractionation using open silica gel column chromatography. This step helps to enrich the fraction containing this compound and reduces the complexity of the mixture for preparative HPLC.

-

Stationary Phase: Silica gel (60-120 or 100-200 mesh).

-

Mobile Phase: A gradient of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a polar solvent (e.g., ethyl acetate or methanol). The specific gradient should be developed using Thin Layer Chromatography (TLC) to monitor the separation.

-

Collect fractions and analyze them by analytical HPLC to identify those containing the highest concentration of this compound.

-

Pool the this compound-rich fractions and concentrate them.

-

b. Preparative HPLC Conditions (Suggested Starting Point)

| Parameter | Suggested Condition |

| Prep-HPLC System | A preparative HPLC system with a high-pressure gradient pump, a UV-Vis detector with a preparative flow cell, and a fraction collector. |

| Column | A preparative C18 reversed-phase column (e.g., 20-50 mm internal diameter, 250 mm length, 5-10 µm particle size). The choice of column size depends on the amount of material to be purified. |

| Mobile Phase | The same mobile phase system as developed for the analytical method (e.g., water with 0.1% formic acid and acetonitrile/methanol). The use of volatile modifiers like formic acid facilitates sample work-up. |

| Elution Mode | A gradient elution is often necessary for complex extracts. The gradient should be optimized to maximize the resolution between this compound and adjacent impurities. |

| Flow Rate | The flow rate will depend on the column diameter. For a 20 mm ID column, a starting flow rate might be 15-20 mL/min. |

| Sample Loading | The amount of sample that can be loaded depends on the column size and the resolution of the target peak from impurities. This should be determined by performing loading studies, starting with a small injection and gradually increasing the amount. |

| Detection | UV detection at the wavelength determined during analytical method development (e.g., 280 nm). |

| Fraction Collection | Collect fractions based on the elution of the this compound peak. A fraction collector can be triggered by time or UV signal threshold. |

c. Post-purification Work-up

-

Combine the fractions containing pure this compound, as determined by analytical HPLC.

-

Remove the organic solvent (e.g., acetonitrile or methanol) using a rotary evaporator.

-

The remaining aqueous solution can be freeze-dried to obtain the purified this compound as a solid.

-

Assess the purity of the final product using analytical HPLC and confirm its identity using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Experimental Workflow Diagram

Caption: Workflow for the isolation of this compound.

III. Putative Signaling Pathways of this compound

Disclaimer: There is currently limited direct evidence in the scientific literature detailing the specific signaling pathways modulated by this compound. However, based on the known biological activities of lignans, which include antioxidant and anti-inflammatory effects, we can hypothesize potential mechanisms of action.

Hypothesized Antioxidant Signaling Pathway (Nrf2 Activation)

Lignans are phenolic compounds known for their antioxidant properties. A key pathway in the cellular antioxidant response is the Keap1-Nrf2 pathway. It is plausible that this compound, as a lignan, may exert its antioxidant effects through the activation of this pathway.

Mechanism: Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or certain phytochemicals, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription. These genes include heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), which encode for enzymes that detoxify reactive oxygen species (ROS).[7][8][9][10][11]

References

- 1. Development and Validation of an HPLC-UV Method for the Quantification of Acyclovir and Ganciclovir in the Plasma of Pediatric Immunocompromised Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a lignan from the roots of Stereospermum suaveolens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]